4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole

Nucleophilic substitution Leaving-group ability Synthetic intermediate

4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole (CAS 946427-86-7) is a trisubstituted isoxazole building block (C14H11BrF3NO2, MW 362.14) that serves as a critical late-stage intermediate in the synthesis of potent, non-steroidal farnesoid X receptor (FXR) agonists. The compound features a reactive 4-bromomethyl handle for nucleophilic displacement, a 5-cyclopropyl substituent that imposes conformational constraint, and a 2-(trifluoromethoxy)phenyl group at the 3-position that provides a distinct electronic profile compared to the prototypical 2,6-dichlorophenyl scaffold found in GW4064, the first-generation synthetic FXR agonist.

Molecular Formula C14H11BrF3NO2
Molecular Weight 362.14 g/mol
CAS No. 946427-86-7
Cat. No. B6335115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole
CAS946427-86-7
Molecular FormulaC14H11BrF3NO2
Molecular Weight362.14 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CBr
InChIInChI=1S/C14H11BrF3NO2/c15-7-10-12(19-21-13(10)8-5-6-8)9-3-1-2-4-11(9)20-14(16,17)18/h1-4,8H,5-7H2
InChIKeyDEZDVAAAZZONAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole (CAS 946427-86-7): A Key Synthetic Intermediate for Next-Generation Non-Steroidal FXR Agonists


4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole (CAS 946427-86-7) is a trisubstituted isoxazole building block (C14H11BrF3NO2, MW 362.14) that serves as a critical late-stage intermediate in the synthesis of potent, non-steroidal farnesoid X receptor (FXR) agonists . The compound features a reactive 4-bromomethyl handle for nucleophilic displacement, a 5-cyclopropyl substituent that imposes conformational constraint, and a 2-(trifluoromethoxy)phenyl group at the 3-position that provides a distinct electronic profile compared to the prototypical 2,6-dichlorophenyl scaffold found in GW4064, the first-generation synthetic FXR agonist . This compound appears as a key intermediate in multiple patent families, including WO-2021161216-A1 and WO-2020249064-A1, which describe FXR-modulating compounds for the treatment of NASH, cholestatic liver diseases, and metabolic disorders .

Why Generic Substitution Fails for 4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole (CAS 946427-86-7) in FXR Agonist Synthesis


Interchanging CAS 946427-86-7 with closely related isoxazole building blocks—even those differing by a single substituent—introduces risks that propagate through multi-step synthetic routes and into the final pharmacological profile. The 4-bromomethyl group is specifically required for efficient nucleophilic displacement; replacement with the 4-chloromethyl analog (CAS 1952348-17-2) results in significantly reduced alkylation rates due to the poorer leaving-group ability of chloride versus bromide . Similarly, the 2-(trifluoromethoxy)phenyl substituent is not interchangeable with the historically more common 2,6-dichlorophenyl motif found in CAS 946426-94-4; the distinct electronic and steric properties of the –OCF3 group dictate the potency, selectivity, and pharmacokinetic profile of downstream FXR agonist products, as evidenced by the sub-nanomolar potency of Tropifexor (LJN452, EC50 = 0.2 nM) which is constructed directly from this specific intermediate scaffold [1]. The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole (CAS 946427-86-7) Versus Closest Analogs


Leaving-Group Reactivity: Bromomethyl Versus Chloromethyl in Nucleophilic Displacement for FXR Agonist Assembly

The 4-bromomethyl group in CAS 946427-86-7 provides superior leaving-group ability compared to the 4-chloromethyl analog (CAS 1952348-17-2). Bromide is approximately 10³-fold more reactive than chloride as a leaving group in SN2-type nucleophilic displacement reactions, a well-established principle in physical organic chemistry that directly translates to faster reaction rates and higher yields in the critical etherification step used to attach bicyclic amine linkers (e.g., 8-azabicyclo[3.2.1]octane) en route to Tropifexor and related clinical candidates [1][2]. This reactivity differential is essential for efficient late-stage diversification of the isoxazole scaffold [1].

Nucleophilic substitution Leaving-group ability Synthetic intermediate FXR agonist

Aryl Substituent Impact on FXR Agonist Potency: 2-(Trifluoromethoxy)phenyl Versus 2,6-Dichlorophenyl Scaffolds

Compounds elaborated from the 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole scaffold—the core structure of CAS 946427-86-7—achieve markedly higher FXR agonist potency than those derived from the 2,6-dichlorophenyl analog (CAS 946426-94-4). Tropifexor (LJN452), which incorporates the exact (trifluoromethoxy)phenyl-isoxazole scaffold of CAS 946427-86-7, exhibits an EC50 of 0.2 nM in a cell-free HTRF coactivator recruitment assay [1]. In contrast, GW4064—the prototypical FXR agonist bearing a 2,6-dichlorophenyl substituent on the isoxazole—shows an EC50 of approximately 15 nM in comparable functional assays , representing a ~75-fold difference in potency. Although these are fully elaborated drug molecules rather than the intermediates themselves, the potency differential originates directly from the aryl substituent choice at the isoxazole 3-position [2].

FXR agonism Structure-activity relationship EC50 Trifluoromethoxy

Conformational Control via 5-Cyclopropyl Versus 5-Isopropyl Substituents in the Isoxazole FXR Pharmacophore

The 5-cyclopropyl group in CAS 946427-86-7 provides a conformationally constrained scaffold that distinguishes it from analogs bearing flexible alkyl substituents at position 5, such as 5-isopropyl (GW4064) or 5-tert-butyl (CAS 933799-29-2). Multiple structure-activity relationship (SAR) studies on isoxazole-type FXR agonists have demonstrated that the cyclopropyl group optimizes the spatial orientation of the adjacent 4-methyleneoxy linker, contributing to improved binding affinity and pharmacokinetic properties of downstream FXR agonists [1][2]. Compounds incorporating the 5-cyclopropyl motif, such as Tropifexor and PX20606 (EC50 = 32–34 nM in FRET and M1H assays, respectively), exhibit consistent FXR agonism, whereas analogs with bulkier or more flexible 5-substituents have shown altered efficacy profiles [3]. The cyclopropyl substituent introduces a defined dihedral angle that pre-organizes the pharmacophore for optimal receptor engagement [1].

Conformational restriction Cyclopropyl effect FXR pharmacophore Isoxazole

Verified Intermediate Role in Clinical-Stage FXR Agonist Tropifexor (LJN452) Synthesis Pathway

CAS 946427-86-7 is the direct and documented synthetic precursor to the trisubstituted isoxazole core of Tropifexor (LJN452), an FXR agonist that has advanced to Phase 2 human clinical trials for NASH and primary biliary cholangitis (PBC) [2][3]. Patent WO-2021161216-A1 explicitly exemplifies the transformation of the 4-bromomethyl intermediate (CAS 946427-86-7) into the final drug substance via nucleophilic displacement with 8-azabicyclo[3.2.1]octan-8-yl-benzothiazole-6-carboxylic acid derivatives [1]. The use of this specific intermediate is not commercially interchangeable with the chloromethyl analog (CAS 1952348-17-2) in the published synthetic route, as the bromomethyl group is required to achieve acceptable reaction kinetics for the key etherification step [1][2]. Tropifexor demonstrates an EC50 of 0.2 nM for FXR, robust in vivo target gene induction in rodent models, and a favorable liver-selective distribution profile—pharmacological properties that trace directly back to the structural features embedded in the intermediate [2].

Tropifexor LJN452 Synthetic intermediate Clinical candidate NASH

Optimal Procurement and Research Application Scenarios for 4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole (CAS 946427-86-7)


Late-Stage Diversification in FXR Agonist Medicinal Chemistry Programs

CAS 946427-86-7 is optimally deployed as a late-stage diversification intermediate for generating focused libraries of FXR agonists. The 4-bromomethyl group enables efficient, high-yielding SN2 coupling with a broad range of amine nucleophiles, including the 8-azabicyclo[3.2.1]octane scaffold used in Tropifexor (FXR EC50 = 0.2 nM) [3]. The superior leaving-group ability of bromide over chloride (approximately 10³-fold higher intrinsic SN2 reactivity [2]) makes this intermediate the preferred choice over the chloromethyl analog (CAS 1952348-17-2) for parallel synthesis workflows where reaction rate and conversion efficiency are critical [1].

Synthesis of Tropifexor (LJN452) and Structurally Related Clinical FXR Agonist Candidates

This compound is the validated and patent-documented synthetic entry point to Tropifexor (LJN452), a Phase 2 clinical candidate for NASH and PBC [3][6]. Organizations developing generic or follow-on FXR agonists should procure this exact intermediate to ensure route fidelity with the published synthetic pathway described in WO-2021161216-A1 [1]. The 2-(trifluoromethoxy)phenyl substituent—as opposed to the 2,6-dichlorophenyl motif of GW4064-derived scaffolds—is essential for achieving the sub-nanomolar potency characteristic of the Tropifexor chemotype [3].

Structure-Activity Relationship (SAR) Studies on the Isoxazole 3-Aryl Substituent

For research groups systematically probing the SAR of the isoxazole 3-aryl pocket in FXR agonists, CAS 946427-86-7 provides the 2-(trifluoromethoxy)phenyl variant. This substituent is associated with final compound potencies ranging from sub-nanomolar (Tropifexor, EC50 = 0.2 nM [3]) to low double-digit nanomolar (Example 36, EC50 = 18.8 nM; Example 69, EC50 = 9.5 nM [5][7]), depending on the appended amine moiety. Comparative benchmarking against the 2,6-dichlorophenyl analog (CAS 946426-94-4, leading to GW4064-type compounds with EC50 ≈ 15 nM ) allows systematic mapping of the electronic and steric determinants of FXR agonism [4].

Process Chemistry Development and Scale-Up for Non-Steroidal FXR Agonist Manufacturing

CAS 946427-86-7 is available from multiple commercial suppliers at ≥95% purity (molecular formula: C14H11BrF3NO2, MW: 362.14) [1]. The 4-bromomethyl handle is compatible with standard nucleophilic displacement conditions (polar aprotic solvents, mild base, controlled temperature), facilitating process development at kilogram scale [1]. The 5-cyclopropyl group, while contributing favorable conformational properties, does not introduce undue synthetic complexity; the predicted boiling point of 375.7±42.0 °C indicates sufficient thermal stability for standard manufacturing operations. Procurement of this intermediate, rather than attempting in-house construction of the trisubstituted isoxazole core, can significantly compress development timelines for FXR agonist programs.

Quote Request

Request a Quote for 4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.